molecular formula C9H8N2 B075819 1-Phenylpyrazole CAS No. 1126-00-7

1-Phenylpyrazole

Cat. No.: B075819
CAS No.: 1126-00-7
M. Wt: 144.17 g/mol
InChI Key: WITMXBRCQWOZPX-UHFFFAOYSA-N
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Description

1-Phenylpyrazole undergoes cyclometallation with rhodium trichloride to yield rac-di(μ -chloro)tetrakis[2-(pyrazol-1-yl)phenyl-C1,N2′ ]dirhodium. The activation of the C-H bond of this compound autocatalyzed by the co-product HOAc was studied.
This compound is a member of the class of pyrazoles that is 1H-pyrazole substituted by a phenyl group at position 1. It is a member of pyrazoles and a member of benzenes. It derives from a hydride of a 1H-pyrazole.

Scientific Research Applications

  • Spectroscopic Studies : 1-Phenylpyrazole and its derivatives have been examined through ultraviolet, nuclear magnetic resonance, and infrared spectroscopy. This research contributes to understanding the steric effects of substituents and protonation in acidic media on 1-Phenylpyrazoles (Finar & Rackham, 1968).

  • Xanthine Oxidase Inhibitors : A series of 1-Phenylpyrazoles was evaluated for their inhibitory activity against xanthine oxidase, an enzyme involved in purine metabolism. This has implications in developing treatments for conditions like gout (Ishibuchi et al., 2001).

  • Phototransposition Chemistry : The photophysical and photochemical properties of this compound have been investigated, providing insights into the compound's behavior under light exposure (Pavlik et al., 1993).

  • Anti-HIV Agents : Phenylpyrazole derivatives have been explored for their potential as novel anti-HIV agents, showing promising results in structure-activity relationship studies (Mizuhara et al., 2013).

  • Synthesis Inspired by Fipronil : Novel isoxazole and isoxazoline heterocycles were synthesized, inspired by the structure of the commercially used phenylpyrazole, fipronil. These compounds are important in the context of noncompetitive inhibition of the GABA-gated chloride channel (Miller et al., 2015).

  • Neuromuscular Effects of Pesticides : Phenylpyrazoles, a class of chemicals with insecticidal properties, have been studied for their effects on neuromuscular transmission and acetylcholine responses (Klis et al., 1991).

  • Cytotoxicity in Insecticides : The cytotoxic effects of phenylpyrazole insecticides on human epithelial cells have been investigated, particularly in the context of cellular energy supply (Vidau et al., 2009).

  • Insecticidal Activity : Novel phenylpyrazole derivatives have been synthesized and tested for their insecticidal activity against various insects, demonstrating broad-spectrum efficacy (Zhao et al., 2019).

  • ROCK Inhibitor for in vivo Studies : Research has led to the identification of a dual ROCK1 and ROCK2 inhibitor based on phenylpyrazole amides, which showed favorable pharmacokinetic profiles for in vivo studies (Hu et al., 2020).

  • Corrosion Inhibition : Bipyrazolic type organic compounds, including this compound derivatives, have been studied for their inhibitory effect on the corrosion of pure iron in acidic media (Chetouani et al., 2005).

Safety and Hazards

1-Phenylpyrazole is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment is recommended .

Future Directions

Due to the biological and medicinal properties of pyrazoles, including 1-Phenylpyrazole, the synthesis of these bioactive heterocycles has attracted the interest of medicinal and organic chemists . Future research directions may include addressing the unique toxicology of these chemicals, including their non-lethal, indirect effects, and synergistic effects with other compounds .

Biochemical Analysis

Biochemical Properties

1-Phenylpyrazole exhibits a widespread spectrum of biological properties . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit significant action against both gram-positive and gram-negative bacteria

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes . It functions by blocking glutamate-activated chloride channels in insects . It also has the capacity to disrupt epithelial cells in the human intestine and adversely impact human health .

Molecular Mechanism

The molecular mechanism of this compound involves a variety of interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . The acute oral LD50 of fipronil, a phenylpyrazole insecticide, is 97 mg/kg in rats and 95 mg/kg in mice . In a chronic study in dogs, fipronil at 2 mg/kg/d caused clinical signs of neurotoxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors

Properties

IUPAC Name

1-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-2-5-9(6-3-1)11-8-4-7-10-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITMXBRCQWOZPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30150108
Record name 1-Phenylpyrazole
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Molecular Weight

144.17 g/mol
Source PubChem
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CAS No.

1126-00-7
Record name 1-Phenylpyrazole
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Record name 1-Phenylpyrazole
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Record name 1-Phenylpyrazole
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Synthesis routes and methods I

Procedure details

Quantity
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Synthesis routes and methods II

Procedure details

Operating protocol A (82° C., 24 hours) was followed using 120.8 mg of Chxn-Thio-Al (0.4 mmoles), 211 μl of bromobenzene (2 mmoles), 204 mg of pyrazole (3 mmoles) and 1.2 ml of acetonitrile.
[Compound]
Name
Chxn-Thio-Al
Quantity
120.8 mg
Type
reactant
Reaction Step One
Quantity
211 μL
Type
reactant
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Quantity
204 mg
Type
reactant
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Quantity
1.2 mL
Type
solvent
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Synthesis routes and methods III

Procedure details

Operating protocol A (82° C., 48 hours) was followed using 117 mg of Chxn-Py-Al (0.4 mmoles), 211 μl of bromobenzene (2 mmoles), 204 mg of imidazole (3 mmoles) and 1.2 ml of acetonitrile.
[Compound]
Name
Chxn-Py-Al
Quantity
117 mg
Type
reactant
Reaction Step One
Quantity
211 μL
Type
reactant
Reaction Step Two
Quantity
204 mg
Type
reactant
Reaction Step Three
Quantity
1.2 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Following General Procedure A (90° C., 30 hours), 1H-pyrazole (205 mg, 3.0 mmol) is coupled with bromobenzene (212 μL, 2.0 mmol). The crude brown oil is purified by flash chromatography on silica gel (eluent: dichloromethane/hexanes=50/50) to provide 270 mg (94% isolated yield) of the desired product as a light yellow oil.
Quantity
205 mg
Type
reactant
Reaction Step One
Quantity
212 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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